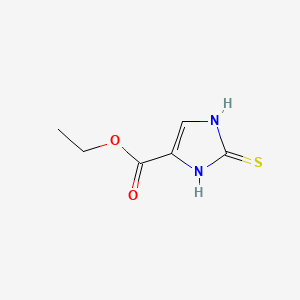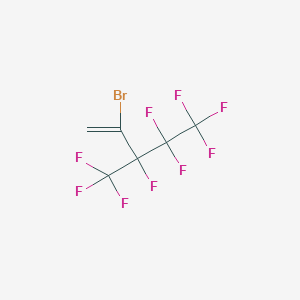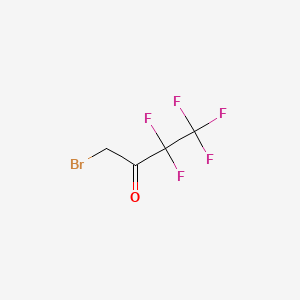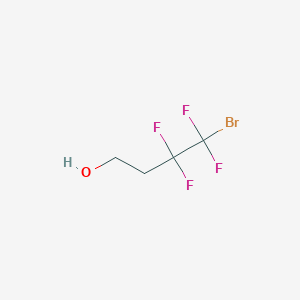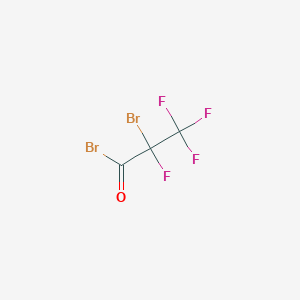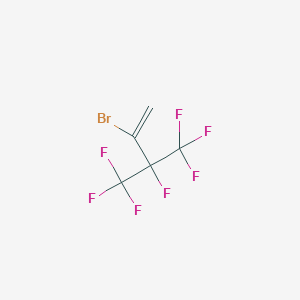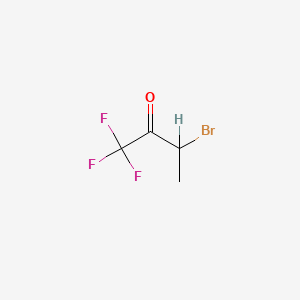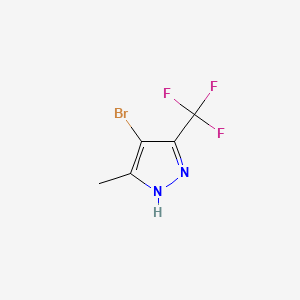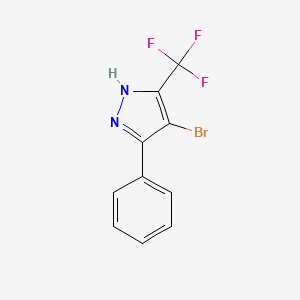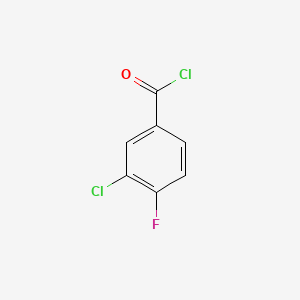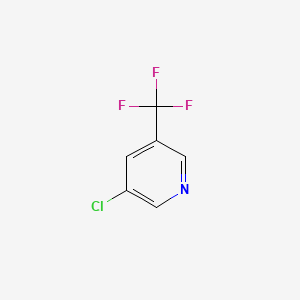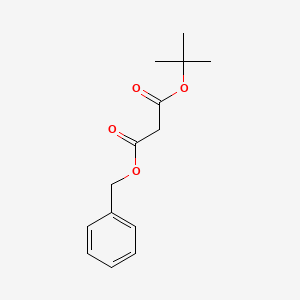![molecular formula C9H13NOS B1270881 2-[(2-吡啶-4-基乙基)硫代]乙醇 CAS No. 78092-91-8](/img/structure/B1270881.png)
2-[(2-吡啶-4-基乙基)硫代]乙醇
描述
The compound "2-[(2-Pyridin-4-ylethyl)thio]ethanol" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various pyridine-based ethanol compounds, which share structural similarities with the compound of interest. These compounds are typically intermediates or products of condensation reactions involving pyridine derivatives and aldehydes . They are of interest due to their potential applications in various fields, such as polymer chemistry , medicinal chemistry , and as ligands in complex molecular structures .
Synthesis Analysis
The synthesis of related pyridine-based ethanol compounds often involves Knoevenagel condensation reactions. For instance, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is synthesized through the reaction of 2-methylpyridine with p-fluorobenzaldehyde . Similarly, 1-phenyl-2-(2-pyridyl)ethanol is obtained from the condensation of 2-methylpyridine with benzaldehyde . These reactions typically yield stable intermediates that can undergo further reactions, such as dehydration to form ethene derivatives .
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using techniques such as X-ray crystallography, which reveals the crystalline systems and space groups they belong to. For example, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system space group P21/n , while 1-phenyl-2-(2-pyridyl)ethanol crystallizes in the monoclinic system with space group P21/c . These structures often feature intermolecular hydrogen bonding, which plays a role in the stability of the compounds .
Chemical Reactions Analysis
The pyridine-based ethanol compounds can participate in various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates is another reaction involving pyridine derivatives, where kinetics and mechanisms are studied in aqueous ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of pyridine and ethanol groups imparts certain chemical stabilities and reactivities. For example, 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis . The intermolecular hydrogen bonds observed in the crystal structures contribute to the compounds' physical properties, such as their crystallization behavior and potentially their solubility .
科学研究应用
属性
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLGHONXIRODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366112 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78092-91-8 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

